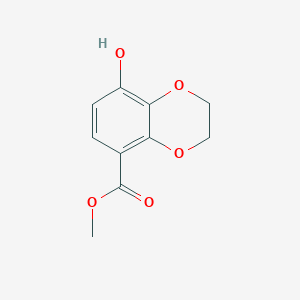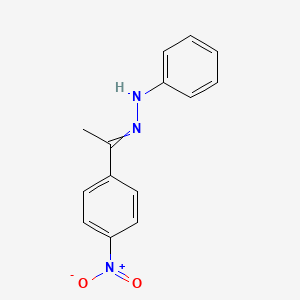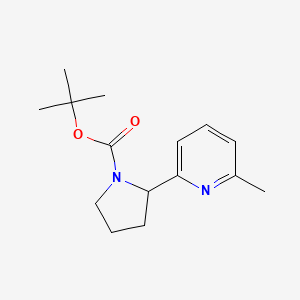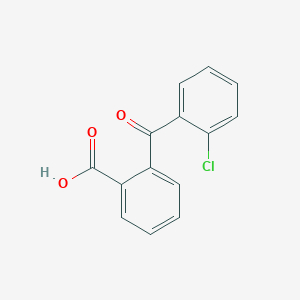
1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester is a chemical compound that belongs to the class of benzodioxins This compound is characterized by a benzodioxin ring structure with a carboxylic acid group at the 5-position, a hydroxyl group at the 8-position, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst. This reaction forms the 1,4-benzodioxin structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced at the 5-position through a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Hydroxylation: The hydroxyl group at the 8-position can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzodioxin ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzodioxin derivatives.
科学的研究の応用
1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxin ring structure can interact with various enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4-Benzodioxin-2-carboxylic acid: Similar structure but lacks the hydroxyl and methyl ester groups.
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but lacks the hydroxyl group.
1,4-Benzodioxane: Similar ring structure but lacks the carboxylic acid and hydroxyl groups.
Uniqueness
1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-hydroxy-, methyl ester is unique due to the presence of both the hydroxyl and methyl ester groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound for research and development.
特性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
methyl 5-hydroxy-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3,11H,4-5H2,1H3 |
InChIキー |
WIUKXKVZNQTLMJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=C(C=C1)O)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypoiodite](/img/structure/B11824201.png)
![2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824213.png)
![1-Hydroxy-2,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B11824221.png)
![2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)





![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)


![2-[3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine;hydrochloride](/img/structure/B11824274.png)
